Cas no 2228245-97-2 (4-(4-methoxypiperidin-4-yl)methylpyrimidine)

4-(4-Methoxypiperidin-4-yl)methylpyrimidine is a versatile heterocyclic compound featuring a pyrimidine core substituted with a 4-methoxypiperidin-4-ylmethyl group. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The methoxy and piperidine moieties enhance solubility and bioavailability, while the pyrimidine scaffold offers opportunities for further functionalization. Its balanced lipophilicity and electron-rich environment make it a promising intermediate for drug discovery, particularly in kinase inhibitor development and CNS-targeted therapies. The compound's stability under standard conditions ensures reliable handling and storage. Its synthetic flexibility allows for tailored modifications, supporting diverse applications in medicinal chemistry and material science.
4-(4-methoxypiperidin-4-yl)methylpyrimidine structure
2228245-97-2 structure
商品名:4-(4-methoxypiperidin-4-yl)methylpyrimidine
CAS番号:2228245-97-2
MF:C11H17N3O
メガワット:207.272182226181
CID:5943365
PubChem ID:165866958

4-(4-methoxypiperidin-4-yl)methylpyrimidine 化学的及び物理的性質

名前と識別子

    • 4-(4-methoxypiperidin-4-yl)methylpyrimidine
    • 4-[(4-methoxypiperidin-4-yl)methyl]pyrimidine
    • 2228245-97-2
    • EN300-1763734
    • インチ: 1S/C11H17N3O/c1-15-11(3-6-12-7-4-11)8-10-2-5-13-9-14-10/h2,5,9,12H,3-4,6-8H2,1H3
    • InChIKey: ZTZMUTRFGLZLMC-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1(CC2C=CN=CN=2)CCNCC1

計算された属性

  • せいみつぶんしりょう: 207.137162174g/mol
  • どういたいしつりょう: 207.137162174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 192
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 47Ų

4-(4-methoxypiperidin-4-yl)methylpyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1763734-0.05g
4-[(4-methoxypiperidin-4-yl)methyl]pyrimidine
2228245-97-2
0.05g
$983.0 2023-09-20
Enamine
EN300-1763734-0.1g
4-[(4-methoxypiperidin-4-yl)methyl]pyrimidine
2228245-97-2
0.1g
$1031.0 2023-09-20
Enamine
EN300-1763734-1g
4-[(4-methoxypiperidin-4-yl)methyl]pyrimidine
2228245-97-2
1g
$1172.0 2023-09-20
Enamine
EN300-1763734-5g
4-[(4-methoxypiperidin-4-yl)methyl]pyrimidine
2228245-97-2
5g
$3396.0 2023-09-20
Enamine
EN300-1763734-10g
4-[(4-methoxypiperidin-4-yl)methyl]pyrimidine
2228245-97-2
10g
$5037.0 2023-09-20
Enamine
EN300-1763734-0.5g
4-[(4-methoxypiperidin-4-yl)methyl]pyrimidine
2228245-97-2
0.5g
$1124.0 2023-09-20
Enamine
EN300-1763734-2.5g
4-[(4-methoxypiperidin-4-yl)methyl]pyrimidine
2228245-97-2
2.5g
$2295.0 2023-09-20
Enamine
EN300-1763734-0.25g
4-[(4-methoxypiperidin-4-yl)methyl]pyrimidine
2228245-97-2
0.25g
$1078.0 2023-09-20
Enamine
EN300-1763734-10.0g
4-[(4-methoxypiperidin-4-yl)methyl]pyrimidine
2228245-97-2
10g
$5037.0 2023-05-26
Enamine
EN300-1763734-1.0g
4-[(4-methoxypiperidin-4-yl)methyl]pyrimidine
2228245-97-2
1g
$1172.0 2023-05-26

4-(4-methoxypiperidin-4-yl)methylpyrimidine 関連文献

4-(4-methoxypiperidin-4-yl)methylpyrimidineに関する追加情報

Professional Introduction to 4-(4-Methoxypiperidin-4-yl)methylpyrimidine (CAS No: 2228245-97-2)

4-(4-Methoxypiperidin-4-yl)methylpyrimidine, a compound with the chemical identifier CAS No: 2228245-97-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the pyrimidine class of heterocyclic organic compounds, which are widely recognized for their diverse biological activities and therapeutic potential. The structural motif of 4-(4-methoxypiperidin-4-yl)methylpyrimidine combines a pyrimidine ring with a piperidine moiety, creating a unique scaffold that has garnered considerable attention from researchers exploring novel drug candidates.

The pyrimidine core is a fundamental component in many bioactive molecules, including nucleoside analogs that play crucial roles in antiviral and anticancer therapies. The presence of a methoxymethyl group attached to the pyrimidine ring and a piperidine ring linked at the 4-position introduces additional functional diversity, enabling various chemical modifications that can fine-tune biological activity. This structural configuration has been strategically designed to enhance interactions with biological targets, making it a promising candidate for further investigation.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The piperidine moiety in 4-(4-methoxypiperidin-4-yl)methylpyrimidine is particularly noteworthy, as it can serve as a privileged scaffold for drug design. Piperidine derivatives are known for their ability to modulate enzyme activity and receptor binding, often exhibiting favorable pharmacokinetic properties. The methoxy group further enhances the compound's potential by providing a site for further derivatization, allowing researchers to explore multiple avenues for optimizing its therapeutic efficacy.

Current research in the field of medicinal chemistry has highlighted the importance of rational drug design, where structural features are meticulously tailored to achieve high selectivity and potency. The combination of the pyrimidine and piperidine rings in 4-(4-methoxypiperidin-4-yl)methylpyrimidine aligns well with this approach. Studies have demonstrated that such hybrid structures can exhibit enhanced binding affinity to biological targets, making them valuable tools for drug discovery. For instance, derivatives of this class have shown promise in inhibiting kinases and other enzymes implicated in cancer progression.

The therapeutic potential of 4-(4-methoxypiperidin-4-yl)methylpyrimidine extends beyond oncology. Emerging research suggests that this compound may also have applications in treating neurological disorders. The piperidine ring is particularly relevant here, as it is commonly found in drugs that interact with central nervous system receptors. By leveraging this structural feature, researchers aim to develop novel therapeutics that can modulate neurotransmitter activity without causing off-target effects. This opens up new avenues for addressing conditions such as depression, anxiety, and neurodegenerative diseases.

The synthesis of CAS No: 2228245-97-2 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the desired scaffold efficiently. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds essential for the compound's structure. These methods not only improve synthetic efficiency but also allow for greater flexibility in modifying the molecule post-synthesis.

In terms of pharmacological evaluation, preliminary studies on 4-(4-methoxypiperidin-4-yl)methylpyrimidine have shown encouraging results. In vitro assays have revealed potent activity against several target enzymes, including those involved in metabolic pathways relevant to inflammation and pain modulation. Additionally, computational modeling has been utilized to predict binding interactions between the compound and its targets, providing insights into its mechanism of action. These findings support further exploration of its potential as a lead compound for drug development.

The development of new pharmaceuticals is often hampered by challenges related to bioavailability and toxicity. However, the structural features of CAS No: 2228245-97-2 suggest that it may overcome some of these issues. The presence of both lipophilic and hydrophilic regions within its molecule can contribute to favorable solubility profiles, enhancing oral bioavailability. Furthermore, its mode of action appears to be selective enough to minimize off-target effects, reducing the risk of adverse reactions.

The future direction of research on 4-(4-methoxypiperidin-4-yl)methylpyrimidine involves expanding its chemical space through structural analogs and derivatives. By systematically modifying different functional groups within the molecule, researchers aim to identify variations that improve potency while maintaining selectivity. This approach leverages high-throughput screening technologies and machine learning algorithms to accelerate the discovery process.

In conclusion, CAS No: 2228245-97-2, or more accurately described as 4-(4-methoxypiperidin-4-yl)methylpyrimidine, represents a significant advancement in pharmaceutical chemistry with substantial therapeutic potential. Its unique structural configuration combines elements known to enhance biological activity and pharmacokinetic properties. Ongoing research continues to uncover new possibilities for this compound across various disease areas, underscoring its importance as a lead structure for future drug development efforts.

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